2-(4-Benzyloxyphenyl)phenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-phenylmethoxyphenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O2/c20-19-9-5-4-8-18(19)16-10-12-17(13-11-16)21-14-15-6-2-1-3-7-15/h1-13,20H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUOHRQAGIOGVFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30602450 | |
| Record name | 4'-(Benzyloxy)[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30602450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889951-05-7 | |
| Record name | 4'-(Benzyloxy)[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30602450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Strategic Synthesis of 2 4 Benzyloxyphenyl Phenol and Analogous Structures
General Synthetic Methodologies for Benzyloxylated Phenols
The formation of a benzyl (B1604629) ether with a phenolic hydroxyl group, a core feature of 2-(4-Benzyloxyphenyl)phenol, is a fundamental transformation in organic synthesis. The most common and widely adopted method for this purpose is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol (B47542) by a base to form a more nucleophilic phenoxide ion, which then undergoes a nucleophilic substitution reaction (SN2) with a benzyl halide, such as benzyl chloride or benzyl bromide.
Common bases used in this reaction include potassium carbonate (K2CO3), sodium hydroxide (B78521) (NaOH), and potassium hydroxide (KOH). The choice of solvent is also crucial and often includes polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) (CH3CN), which facilitate the SN2 reaction.
An alternative approach for forming alkyl aryl ethers, including benzyl ethers, involves the Mitsunobu reaction. nih.gov This method allows for the direct coupling of phenols with alcohols. nih.gov Transition-metal-catalyzed cross-coupling reactions, such as the Ullmann, Chan–Lam–Evans, and Buchwald–Hartwig couplings, also represent powerful methods for ether bond formation. nih.gov Another novel method utilizes PhenoFluor for the formation of an alkyl aryl ether bond between phenols and alcohols. nih.gov
Synthesis of Key Precursors for this compound Elaboration
The construction of the target molecule, this compound, relies on the availability of key precursor molecules that can be assembled in a convergent or linear fashion.
2-(4-Benzyloxyphenyl)ethanol (B24225) is a significant organic intermediate. stanfordchem.com One synthetic route starts from 4-hydroxyphenylacetic acid, which reacts with benzyl bromide to produce the intermediate 4-benzyloxyphenylacetate benzyl ester. This ester is then reduced, for example with lithium aluminum hydride, to yield 2-(4-Benzyloxyphenyl)ethanol. stanfordchem.com
A patented method describes the synthesis of 2-(4-benzyloxyphenyl)ethanol starting from p-hydroxyphenethyl alcohol. The process involves mixing p-hydroxyphenethyl alcohol with water, followed by the addition of an aqueous solution of potassium hydroxide to form potassium 4-hydroxyphenethyl ethoxide. After removing water, toluene (B28343) and a water absorbent are added. Benzyl chloride is then dripped in to form the crude product, which is subsequently refined. This method reports a product content of 99.6% and a yield of 60-85%. google.com
| Starting Material | Reagents | Key Steps | Reported Yield | Reference |
|---|---|---|---|---|
| p-hydroxyphenethyl alcohol | 1. KOH (aq) 2. Toluene, water absorbent 3. Benzyl chloride | Formation of potassium salt, followed by etherification. | 60-85% | google.com |
| 4-hydroxyphenylacetic acid | 1. Benzyl bromide 2. Lithium aluminum hydride | Esterification followed by reduction. | Not specified | stanfordchem.com |
4-(Benzyloxy)phenol, also known as hydroquinone (B1673460) monobenzyl ether, is a crucial precursor. sigmaaldrich.com Its synthesis typically involves the mono-benzylation of hydroquinone. This selective benzylation can be achieved by carefully controlling the stoichiometry of the reagents. Using one equivalent of a benzylating agent, such as benzyl chloride, in the presence of a base like potassium carbonate, allows for the preferential reaction at one of the two hydroxyl groups of hydroquinone.
Another approach involves the esterification of 4-benzyloxyphenol with n-dodecyloxy–substituted benzoyloxybenzoic acid using N,N'-dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP) as a catalyst in dry dichloromethane. nih.gov
The creation of the biphenyl (B1667301) core of this compound requires an aryl-aryl bond-forming reaction. Transition-metal-catalyzed cross-coupling reactions are the most common and effective methods for this transformation. acs.org
Suzuki Coupling: This reaction involves the coupling of an arylboronic acid with an aryl halide, catalyzed by a palladium complex. This is a versatile method that tolerates a wide range of functional groups. For the synthesis of the target molecule, this could involve coupling a boronic acid derivative of one phenolic ring with a halide derivative of the other.
Ullmann Reaction: This is a classical method for aryl-aryl bond formation that typically involves the copper-catalyzed coupling of two aryl halides. researchgate.net While effective, it often requires harsh reaction conditions.
Direct Arylation: More recent methods focus on the direct C-H activation and arylation of arenes, which avoids the need for pre-functionalized starting materials like boronic acids or halides. acs.org Palladium, rhodium, and ruthenium are common catalysts for these reactions. acs.org For phenolic systems, the hydroxyl group can act as a directing group, controlling the regioselectivity of the C-H activation and subsequent arylation. acs.org
| Reaction | Key Components | Catalyst (Typical) | Notes |
|---|---|---|---|
| Suzuki Coupling | Arylboronic acid + Aryl halide | Palladium(0) complexes | Tolerates a wide range of functional groups. |
| Ullmann Reaction | Two Aryl halides | Copper | Often requires high temperatures. |
| Direct Arylation | Aryl C-H bond + Aryl halide | Palladium, Rhodium, Ruthenium | Avoids pre-functionalization of one coupling partner. |
Derivatization Strategies and Analogue Preparation from the this compound Scaffold
The this compound core structure can be further modified to create a library of analogues with potentially diverse properties. Derivatization can occur at the remaining phenolic hydroxyl group or at other positions on the aromatic rings.
The phenolic and aryl moieties of structures similar to this compound can be utilized to synthesize heterocyclic systems like benzothiazoles. Benzothiazole (B30560) derivatives are of significant interest due to their wide range of biological activities. ijper.org
A general method for synthesizing benzothiazoles involves the condensation of a 2-aminothiophenol (B119425) with a substituted aldehyde. derpharmachemica.comnih.gov In a relevant example, a series of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives were synthesized. The synthesis started with the condensation of 2-aminothiophenol with 2,4-dihydroxybenzaldehyde (B120756) to form 2-(2,4-(dihydroxyl) phenyl) benzothiazole. This intermediate then underwent a subsequent reaction with various benzyl chlorides or bromides to yield the target benzothiazole derivatives. nih.gov This strategy highlights how a benzyloxylated phenolic scaffold can be incorporated into a more complex heterocyclic system.
| Step | Starting Materials | Reagents | Intermediate/Product | Reference |
|---|---|---|---|---|
| 1 | 2-aminothiophenol, 2,4-dihydroxybenzaldehyde | Na2S2O5, DMF | 2-(2,4-(dihydroxyl) phenyl) benzothiazole | nih.gov |
| 2 | 2-(2,4-(dihydroxyl) phenyl) benzothiazole, Substituted benzyl chlorides/bromides | NaHCO3, KI, CH3CN | 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives | nih.gov |
Preparation of Imine and Azomethine Derivatives
The phenolic hydroxyl group and the biphenyl scaffold of this compound and its precursors, such as 4-benzyloxy-2-hydroxybenzaldehyde, provide reactive sites for the synthesis of imine and azomethine derivatives. These Schiff bases are valuable intermediates in organic synthesis and often exhibit interesting biological activities.
The condensation reaction between an aldehyde or ketone and a primary amine is a fundamental method for the formation of the C=N double bond characteristic of imines and azomethines. For instance, Schiff base compounds have been synthesized from 4-benzyloxy-2-hydroxybenzaldehyde by reaction with 1,2-diaminobenzene and 2-amino-4-chlorophenol. nih.gov In a typical procedure, the aldehyde and the amine are refluxed in a suitable solvent like ethanol. nih.gov The reaction can be monitored by techniques such as thin-layer chromatography (TLC) to determine its completion. orientjchem.org
The formation of these derivatives can be represented by the general reaction scheme below:
Scheme 1: General synthesis of imine derivatives from an aldehyde and a primary amine.
The characterization of the resulting imine or azomethine is crucial to confirm its structure. Spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and FT-IR are routinely employed. In the ¹H-NMR spectrum, the azomethine proton (-CH=N-) typically appears as a singlet in the downfield region. The ¹³C-NMR spectrum will show a characteristic signal for the imine carbon. nih.gov
A variety of aromatic amines can be used in this condensation reaction, leading to a diverse library of imine derivatives with different substitution patterns. This modularity allows for the fine-tuning of the electronic and steric properties of the final molecules. The synthesis of an azo-azomethine ligand, 2-[(E)-{[4-(benzyloxy)phenyl]imino}methyl]-4-[(E)-(4-nitrophenyl)diazenyl]phenol, was achieved by reacting 2-hydroxy-5-[(4-nitrophenyl)diazenyl]benzaldehyde with 4-benzyloxyaniline hydrochloride in ethanol. researchgate.net
Table 1: Examples of Reagents for Imine/Azomethine Synthesis
| Aldehyde/Ketone Precursor | Amine Reagent | Resulting Derivative Type |
| 4-Benzyloxy-2-hydroxybenzaldehyde | 1,2-Diaminobenzene | Imine |
| 4-Benzyloxy-2-hydroxybenzaldehyde | 2-Amino-4-chlorophenol | Azomethine |
| 2-Hydroxy-5-[(4-nitrophenyl)diazenyl]benzaldehyde | 4-Benzyloxyaniline hydrochloride | Azo-azomethine |
Formation of Azo Dyes and Related Chromophores
The phenolic nature of this compound and its analogues makes them suitable coupling components for the synthesis of azo dyes. Azo compounds, characterized by the -N=N- functional group, are known for their vibrant colors and are widely used as dyes and pigments. libretexts.orgcuhk.edu.hkijisrt.com
The general synthesis of azo dyes involves a diazo coupling reaction. This reaction consists of two main steps: diazotization of a primary aromatic amine and the subsequent coupling of the resulting diazonium salt with an activated aromatic compound, such as a phenol. ijisrt.com
In the context of this compound, the synthesis would proceed as follows:
Diazotization: A primary aromatic amine is treated with a source of nitrous acid, typically sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid, at low temperatures (0-5 °C) to form a diazonium salt.
Azo Coupling: The diazonium salt solution is then added to a solution of this compound, usually dissolved in an alkaline medium like aqueous sodium hydroxide. libretexts.orgcuhk.edu.hk The electron-rich phenoxide ion acts as a nucleophile and attacks the diazonium cation, leading to the formation of the azo-linked product.
A series of hetaryl-azophenol dyes were prepared by coupling 4-benzyloxyphenol with various heterocyclic amines in nitrosyl sulphuric acid. researchgate.net This indicates that the benzyloxy-substituted phenol ring is a viable coupling partner in azo dye synthesis. The resulting dyes exhibited shades ranging from orange to red. researchgate.net
The structure of the synthesized azo dyes can be confirmed using spectroscopic techniques such as UV-Vis, FT-IR, and ¹H-NMR spectroscopy. researchgate.net The UV-Vis spectrum is particularly important for characterizing the chromophoric properties of the dye.
Table 2: Key Steps and Reagents in Azo Dye Synthesis
| Step | Reagents | Conditions | Purpose |
| Diazotization | Primary aromatic amine, Sodium nitrite, Hydrochloric acid | 0-5 °C | Formation of diazonium salt |
| Azo Coupling | Diazonium salt, this compound, Sodium hydroxide | 0-5 °C | Formation of the azo linkage |
Cyclization Pathways to Benzofuran-Based Compounds
Benzofurans are an important class of heterocyclic compounds found in many natural products and pharmaceuticals. jocpr.com The structure of this compound, with its ortho-hydroxy biphenyl moiety, provides a template for the construction of benzofuran (B130515) rings through intramolecular cyclization reactions.
Several synthetic strategies can be envisioned for the cyclization of this compound derivatives to form benzofurans. One common approach involves the introduction of a two-carbon unit at the ortho position to the phenolic hydroxyl group, followed by cyclization. For example, a precursor such as an o-alkynylphenol can undergo cyclization to form a benzofuran. organic-chemistry.org
In a potential pathway starting from a derivative of this compound, an ethynyl (B1212043) group could be introduced ortho to the hydroxyl group. Subsequent intramolecular cyclization, which can be catalyzed by various transition metals like palladium or copper, would lead to the formation of a substituted benzofuran. nih.gov
Another strategy involves the palladium-catalyzed reaction of an o-iodophenol with a terminal alkyne (Sonogashira coupling), followed by an intramolecular cyclization to yield the benzofuran derivative. nih.gov This one-pot procedure is an efficient method for constructing the benzofuran ring system.
The synthesis of 2-arylbenzofurans can also be achieved through the cyclization of 2-hydroxyacetophenone (B1195853) derivatives. jocpr.com For instance, the hydroxyl group of 2-hydroxyacetophenone can be protected with a benzyl group, followed by a series of reactions to introduce the second aryl ring and then induce cyclization. jocpr.com
Table 3: Potential Strategies for Benzofuran Synthesis from this compound Precursors
| Precursor Type | Key Reaction | Catalyst/Reagent | Resulting Structure |
| o-Alkynyl-2-(4-benzyloxyphenyl)phenol | Intramolecular Cyclization | Pd or Cu catalyst | Substituted Benzofuran |
| o-Iodo-2-(4-benzyloxyphenyl)phenol and Alkyne | Sonogashira Coupling and Cyclization | Pd/Cu catalyst, Base | Substituted Benzofuran |
| 2-(4-Benzyloxyphenyl)-o-hydroxyacetophenone derivative | Cyclization | Acid or Base | 2-Arylbenzofuran |
Advanced Coupling Reactions for Extended Aromatic Systems
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and the construction of complex aromatic systems. researchgate.net These reactions can be employed to further functionalize the this compound scaffold and create extended π-conjugated systems.
Reactions such as the Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings are widely used in organic synthesis. youtube.comyoutube.com For these reactions to be applied to this compound, the molecule would first need to be functionalized with a suitable leaving group, such as a halide (e.g., bromide or iodide) or a triflate.
For example, if a bromo or iodo substituent is introduced onto one of the phenyl rings of this compound, it can then participate in a Suzuki-Miyaura coupling with a boronic acid or a Stille coupling with an organostannane. This would result in the formation of a new carbon-carbon bond, extending the aromatic system.
The general catalytic cycle for these palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the functionalized this compound derivative.
Transmetalation: The organic group from the organometallic coupling partner (e.g., boronic acid or organostannane) is transferred to the palladium center.
Reductive Elimination: The two organic groups on the palladium center couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. youtube.com
The choice of palladium catalyst, ligand, base, and solvent is crucial for the success of these coupling reactions and needs to be optimized for the specific substrates involved.
Table 4: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Key Features |
| Suzuki-Miyaura | Organoboron compound | Mild reaction conditions, commercially available reagents |
| Stille | Organostannane compound | Tolerant of a wide range of functional groups |
| Heck | Alkene | Forms a new carbon-carbon bond to an sp² carbon |
| Sonogashira | Terminal alkyne | Forms a new carbon-carbon bond to an sp carbon |
Catalytic Approaches and Reaction Optimization in Synthesis
Phase Transfer Catalysis in Etherification Reactions
Phase transfer catalysis (PTC) is a powerful technique used to facilitate reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. This methodology is particularly useful for the etherification of phenols, a key step in the synthesis of this compound, which involves the formation of a benzyl ether from a phenol and benzyl chloride.
In a typical Williamson ether synthesis, a phenoxide ion, which is soluble in the aqueous phase, needs to react with an alkyl halide, which is soluble in the organic phase. A phase transfer catalyst, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates this reaction by transporting the phenoxide anion from the aqueous phase to the organic phase. epa.gov
The mechanism of phase transfer catalysis in the O-alkylation of a phenol can be summarized as follows:
The phenol is deprotonated by a base (e.g., sodium hydroxide) in the aqueous phase to form the phenoxide anion.
The phase transfer catalyst (Q⁺X⁻) exchanges its counter-ion (X⁻) for the phenoxide anion (ArO⁻) at the interface of the two phases, forming an ion pair (Q⁺ArO⁻).
This ion pair is soluble in the organic phase and migrates into it.
In the organic phase, the phenoxide anion reacts with the alkyl halide (R-X) to form the desired ether (ArO-R) and the catalyst is regenerated (Q⁺X⁻).
The regenerated catalyst can then return to the aqueous phase to transport another phenoxide anion, thus continuing the catalytic cycle.
The use of PTC offers several advantages, including milder reaction conditions, increased reaction rates, higher yields, and the avoidance of expensive and anhydrous solvents. epa.gov
Table 5: Components of a Phase Transfer Catalyzed Etherification
| Component | Role | Example |
| Substrate | Reactant in the aqueous phase | 4-Hydroxyphenol |
| Reagent | Reactant in the organic phase | Benzyl chloride |
| Base | Deprotonates the phenol | Sodium hydroxide |
| Phase Transfer Catalyst | Transports the anion | Tetrabutylammonium bromide (TBAB) |
| Organic Solvent | Dissolves the reagent | Dichloromethane, Toluene |
| Aqueous Solvent | Dissolves the substrate and base | Water |
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. amazonaws.comsciforum.netasianpubs.org The application of microwave irradiation can be particularly beneficial for the synthesis of the derivatives of this compound discussed in the preceding sections.
Microwave heating is based on the interaction of microwaves with the dielectric properties of the molecules in the reaction mixture. Polar molecules absorb microwave energy, leading to rapid and uniform heating of the reaction medium. This can result in significant rate enhancements for many organic reactions. amazonaws.com
The synthesis of imine and azomethine derivatives, which often requires refluxing for several hours under conventional conditions, can be significantly accelerated using microwave irradiation. biointerfaceresearch.comsemanticscholar.org For example, the condensation of aldehydes and amines to form Schiff bases has been successfully carried out in a matter of minutes under solvent-free or solvent-assisted microwave conditions. biointerfaceresearch.com
Microwave-assisted synthesis has been shown to be effective for:
Imine and Azomethine Formation: Rapid and efficient condensation of aldehydes and amines. semanticscholar.orgderpharmachemica.com
Heterocyclic Synthesis: The formation of benzimidazole (B57391) and other heterocyclic systems can be expedited. sciforum.netasianpubs.org
Coupling Reactions: While not as commonly reported for all types of coupling reactions, microwave heating can be used to optimize conditions and reduce reaction times.
The optimization of a microwave-assisted reaction involves tuning parameters such as the microwave power, temperature, and reaction time. The choice of solvent is also critical, as the solvent's ability to absorb microwave energy will affect the heating rate.
Table 6: Comparison of Conventional and Microwave-Assisted Synthesis
| Feature | Conventional Heating | Microwave-Assisted Synthesis |
| Heating Mechanism | Conduction and convection | Dielectric heating |
| Heating Rate | Slow and non-uniform | Rapid and uniform |
| Reaction Time | Hours to days | Seconds to minutes |
| Yields | Often lower | Often higher |
| Side Reactions | More prevalent | Often reduced |
| Energy Efficiency | Lower | Higher |
Palladium-Catalyzed Transformations
The construction of the biaryl framework, a central feature of this compound and its analogs, is efficiently achieved through palladium-catalyzed cross-coupling reactions. These transformations have become indispensable tools in modern organic synthesis due to their high efficiency, selectivity, and broad functional group tolerance. unibo.itfastercapital.com The Nobel Prize in Chemistry in 2010, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, underscored the profound impact of these methods. nih.gov Key palladium-catalyzed reactions applicable to the synthesis of biphenyl structures include the Suzuki-Miyaura, Heck, and Sonogashira couplings, as well as the Buchwald-Hartwig amination for nitrogen-containing analogs.
Suzuki-Miyaura Coupling: This reaction is one of the most widely used methods for forming carbon-carbon bonds. mdpi.com It typically involves the reaction of an organoboron compound, such as a boronic acid or ester, with an aryl halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgchemistry-online.com The versatility, mild reaction conditions, and the commercial availability of a vast array of starting materials make the Suzuki-Miyaura coupling particularly suitable for synthesizing complex molecules like substituted biphenyls. acs.orgnih.gov The catalytic cycle generally proceeds through three fundamental steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.orgyoutube.com
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. mdpi.comlibretexts.org While it primarily forms C(sp²)-C(sp²) bonds involving an alkene, variations of this reaction can be strategically employed in the synthesis of precursors to biaryl systems. The mechanism involves the oxidative addition of the halide to the palladium catalyst, followed by migratory insertion of the olefin, and subsequent β-hydride elimination. libretexts.orgnih.gov
Sonogashira Coupling: This reaction creates C-C bonds between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org It is the premier method for synthesizing arylalkynes. These products can serve as versatile intermediates that can be further transformed into various structures, including biaryl systems, through subsequent reactions. The reaction is valued for its reliability and ability to be performed under mild conditions. wikipedia.org
Buchwald-Hartwig Amination: For the synthesis of analogs containing nitrogen linkages, the Buchwald-Hartwig amination is a powerful tool. This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgopenochem.org Its development has significantly expanded the ability to synthesize aryl amines, which are prevalent in pharmaceuticals and material science. wikipedia.org
The table below summarizes these key palladium-catalyzed transformations.
| Reaction Name | Reactant 1 | Reactant 2 | Catalyst System | Bond Formed |
| Suzuki-Miyaura Coupling | Aryl/Vinyl Halide or Triflate | Organoboron Compound | Pd(0) catalyst, Base | C(sp²)-C(sp²) |
| Heck Reaction | Aryl/Vinyl Halide or Triflate | Alkene | Pd(0) catalyst, Base | C(sp²)-C(sp²) |
| Sonogashira Coupling | Aryl/Vinyl Halide | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base | C(sp²)-C(sp) |
| Buchwald-Hartwig Amination | Aryl Halide or Triflate | Amine | Pd(0) catalyst, Base | C(sp²)-N |
Principles of Green Chemistry in Synthetic Route Development
The development of synthetic routes for fine chemicals and pharmaceuticals is increasingly guided by the principles of green chemistry, which aim to minimize the environmental impact of chemical processes. wjpmr.comijnrd.org These principles provide a framework for designing safer, more efficient, and sustainable synthetic methodologies. In the context of synthesizing this compound via palladium-catalyzed reactions, several green chemistry principles are particularly relevant.
Atom Economy: Introduced by Barry Trost, atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.combuecher.de Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are often considered to have a high atom economy. libretexts.orgjocpr.com The primary byproducts are typically inorganic salts, meaning a large proportion of the atoms from the starting materials are incorporated into the final biphenyl structure, thereby minimizing waste. libretexts.orgacs.org
Use of Safer Solvents and Auxiliaries: A major source of waste in chemical synthesis is the use of volatile and often toxic organic solvents. unibo.it Green chemistry encourages the replacement of these solvents with more environmentally benign alternatives. Significant progress has been made in performing palladium-catalyzed couplings in "greener" solvents. Water is an ideal green solvent, and methodologies have been developed to conduct reactions like the Suzuki-Miyaura coupling in aqueous media, often at room temperature. nih.govrsc.org Additionally, renewable, bio-derived solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), γ-valerolactone (GVL), p-cymene, and glycerol-based solvents are emerging as viable alternatives for various catalytic processes. acs.orgresearchgate.net
Design for Energy Efficiency: The energy requirements of chemical processes contribute significantly to their environmental footprint. ijnrd.org Synthetic methods should ideally be conducted at ambient temperature and pressure. The development of highly active palladium catalyst systems has enabled many cross-coupling reactions to proceed under mild conditions, reducing the need for high temperatures and thus lowering energy consumption. wikipedia.org
Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. Palladium-catalyzed reactions are inherently aligned with this principle. Green chemistry further pushes for the use of catalysts in minimal quantities (high turnover numbers) and for the ability to recover and recycle the catalyst. fastercapital.com Research focuses on developing robust catalytic systems that can be used at very low loadings (parts per million) and on techniques like organic solvent nanofiltration to recover and reuse homogeneous palladium catalysts, enhancing the sustainability of the process. unibo.itrsc.org
The following table outlines the application of these green chemistry principles in the synthesis of biaryl compounds.
| Green Chemistry Principle | Application in Palladium-Catalyzed Synthesis | Benefit |
| Atom Economy | Designing reactions (e.g., Suzuki coupling) where most reactant atoms are incorporated into the product. jocpr.comacs.org | Minimization of waste generation at the source. |
| Safer Solvents | Replacing hazardous organic solvents with water or bio-derived renewable solvents. nih.govacs.org | Reduced environmental pollution and improved process safety. |
| Energy Efficiency | Developing catalysts that operate effectively at ambient temperature and pressure. nih.gov | Lower energy consumption and reduced carbon footprint. |
| Catalysis | Using highly efficient catalysts at low concentrations and implementing catalyst recycling protocols. fastercapital.comrsc.org | Reduced consumption of precious metals and decreased process costs. |
Reactivity Profiles and Advanced Organic Transformations
Electrophilic Aromatic Substitution Reactions on the Phenolic and Benzyloxyphenyl Moieties
The structure of 2-(4-Benzyloxyphenyl)phenol contains two distinct aromatic rings, each with different reactivity towards electrophilic aromatic substitution (EAS). The reactivity and regioselectivity are governed by the directing effects of the hydroxyl (-OH) and benzyloxy (-OCH₂Ph) substituents.
The phenolic ring, bearing the hydroxyl group, is highly activated towards electrophilic attack. The -OH group is a powerful activating, ortho-, para-directing substituent due to its ability to donate electron density to the aromatic ring through resonance. This donation stabilizes the intermediate arenium ion formed during the substitution process. In the case of this compound, the para position on the phenolic ring is blocked by the benzyloxyphenyl moiety. Consequently, electrophilic substitution is strongly directed to the positions ortho to the hydroxyl group (C-3 and C-5).
The benzyloxyphenyl ring is also activated, as the benzyloxy group (-OR) is an ortho-, para-director. However, the activating effect of an ether group is generally less potent than that of a hydroxyl group. Therefore, the phenolic ring is significantly more nucleophilic and will react preferentially under most conditions. Should a reaction occur on the benzyloxyphenyl ring, it would be directed to the positions ortho to the benzyloxy group (C-3' and C-5').
Common electrophilic aromatic substitution reactions include halogenation and nitration. Due to the high activation of the phenolic ring, these reactions can often proceed under milder conditions than those required for benzene (B151609) itself. For instance, bromination may be achieved with bromine in a non-polar solvent without the need for a Lewis acid catalyst. Nitration can typically be accomplished using dilute nitric acid to yield mononitrated products, selectively on the more activated phenolic ring.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Reaction | Typical Reagents | Most Reactive Ring | Predicted Major Product(s) |
|---|---|---|---|
| Bromination | Br₂ in CCl₄ or CS₂ | Phenolic Ring | 3-Bromo-2-(4-benzyloxyphenyl)phenol and/or 3,5-Dibromo-2-(4-benzyloxyphenyl)phenol |
| Nitration | Dilute HNO₃ | Phenolic Ring | 3-Nitro-2-(4-benzyloxyphenyl)phenol |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Phenolic Ring | 3-Acyl-2-(4-benzyloxyphenyl)phenol |
Oxidative Transformations
The oxidation of phenolic compounds can lead to the formation of quinones, which are highly reactive and synthetically useful intermediates. For biphenyl (B1667301) systems like this compound, oxidation can potentially lead to more complex quinone-like structures. The oxidation of 2,2'-dihydroxybiphenyl derivatives, which are structurally related to the debenzylated form of the target molecule, has been shown to produce diphenoquinones. rsc.org
Oxidation of the parent compound, 2,2'-dihydroxybiphenyl, with various oxidizing agents can yield a dipheno-2,2'-quinone. rsc.org These compounds are often unstable. In the case of this compound, selective oxidation of the phenolic ring could potentially lead to an ortho-quinone moiety. Reagents like o-iodoxybenzoic acid (IBX) are known to selectively oxidize phenols, particularly those with electron-donating groups, to the corresponding o-quinones. nih.gov The benzyloxy group on the second ring would likely remain intact under these conditions, leading to the formation of a substituted phenyl-o-benzoquinone.
Oxidative dearomatization is a powerful transformation that converts a planar aromatic system into a non-aromatic, three-dimensional cyclic dienone. This reaction provides access to complex molecular architectures found in many natural products. Hypervalent iodine(III) reagents, such as phenyliodine(III) diacetate (PIDA) and phenyliodine(III) bis(trifluoroacetate) (PIFA), are commonly employed for the oxidative dearomatization of phenols. nih.gov
For a substrate like this compound, treatment with a hypervalent iodine(III) reagent in the presence of a suitable nucleophile (e.g., water or an alcohol) would likely result in dearomatization of the more electron-rich phenolic ring. This would generate a cyclohexadienone derivative. Furthermore, electrochemical methods have been developed for the oxidative dearomatization of biphenyls to yield cyclohexadienones under mild conditions. chemistryviews.org This approach offers an alternative to chemical oxidants and tolerates a range of functional groups. chemistryviews.org
Reductive Processes and Hydrogenation Studies
The reduction of this compound can proceed via two main pathways: hydrogenation of the aromatic rings or hydrogenolysis of the benzyl (B1604629) ether bond. The outcome is highly dependent on the choice of catalyst and reaction conditions.
Catalytic hydrogenation of biphenyl systems has been studied using various catalysts, including Palladium on carbon (Pd/C), Platinum (Pt), and Raney Nickel (R-Ni). acs.org Hydrogenation with Pd/C or Pt tends to reduce the unsubstituted phenyl ring preferentially. acs.org In the context of this compound, this would suggest initial hydrogenation of the phenyl ring of the benzyl group, though hydrogenolysis of the C-O bond is a more common reaction for benzyl ethers with these catalysts (see section 3.4.1).
Using a catalyst like Raney Nickel, hydrogenation of substituted aromatic rings can be achieved. acs.org Under relatively mild conditions, one or both of the biphenyl rings could be reduced to their corresponding cyclohexyl or cyclohexenyl derivatives. For example, hydrogenation of phenol (B47542) itself over a nickel catalyst can yield cyclohexanol. youtube.com Applying this to this compound could lead to products where one or both aromatic cores are saturated. The specific product distribution would depend on factors like temperature, pressure, and reaction time. acs.org
Selective Functional Group Interconversions
The benzyl ether is a common protecting group for phenols due to its stability under a wide range of conditions. Its removal, or debenzylation, is a key step in many synthetic sequences. For this compound, selective cleavage of the C-O bond of the benzyl ether yields the corresponding biphenyl-2,4'-diol. Several methods are available for this transformation.
Catalytic Hydrogenolysis: This is one of the most common and mildest methods for debenzylation. The reaction involves treating the substrate with hydrogen gas (H₂) in the presence of a palladium catalyst, typically Pd/C. organic-chemistry.org The process is clean, with toluene (B28343) being the only byproduct. This method is generally compatible with many other functional groups, although reducible groups like alkenes or alkynes may be affected.
Acid-Mediated Cleavage: Strong acids can cleave benzyl ethers. Trifluoroacetic acid (TFA) has been reported as an efficient reagent for the deblocking of aryl benzyl ethers, particularly those with ortho-electron-withdrawing groups. epa.gov Lewis acids such as boron trichloride-dimethyl sulfide (B99878) complex (BCl₃·SMe₂) also provide a mild and selective method for cleaving benzyl ethers in the presence of other sensitive functional groups like silyl (B83357) ethers and esters. organic-chemistry.org
Oxidative Cleavage: Certain oxidizing agents can also effect debenzylation. Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used, especially for p-methoxybenzyl ethers, but methods for simple benzyl ethers have also been developed. organic-chemistry.org
Table 2: Common Methods for Debenzylation of Aryl Benzyl Ethers
| Method | Reagents/Conditions | Key Advantages | Potential Limitations |
|---|---|---|---|
| Catalytic Hydrogenolysis | H₂, Pd/C, in a solvent like EtOH or EtOAc | Mild, clean, high-yielding | Incompatible with other reducible groups (alkenes, alkynes, nitro groups) |
| Lewis Acid Cleavage | BCl₃·SMe₂, BBr₃ in CH₂Cl₂ | High selectivity, tolerates many functional groups organic-chemistry.org | Requires stoichiometric, moisture-sensitive reagents |
| Strong Acid Cleavage | Trifluoroacetic Acid (TFA) | Effective for certain substrates epa.gov | Harsh conditions, limited to acid-stable molecules |
| Oxidative Cleavage | DDQ | Useful when reductive methods are incompatible organic-chemistry.org | Can be substrate-specific, may affect other oxidizable groups |
Table of Compounds
Acylation and Alkylation of Hydroxyl Functionalities
The hydroxyl groups of phenolic compounds are nucleophilic and readily undergo acylation and alkylation reactions. In this compound, the reactivity of the two hydroxyl groups can be influenced by their electronic environment and steric accessibility.
Acylation: This reaction typically involves the conversion of the hydroxyl group to an ester. Common acylating agents include acyl chlorides and anhydrides. The process is often catalyzed by a base, which deprotonates the phenol to form a more nucleophilic phenoxide ion, or by acid, which activates the acylating agent. nih.govucalgary.ca O-acylation (reaction at the oxygen) is generally favored under kinetic control, while C-acylation (reaction at the aromatic ring, a Friedel-Crafts type reaction) can occur under conditions of thermodynamic control, especially in the presence of a Lewis acid like AlCl₃. nih.govucalgary.ca For a molecule like this compound, selective acylation of the less sterically hindered hydroxyl group could potentially be achieved by careful selection of reagents and reaction conditions. A recent efficient method for selective O-acylation of various phenols uses organic salts as acylating reagents, mediated by diethylaminosulfur trifluoride (DAST). rsc.orgmdpi.com
Alkylation: The hydroxyl groups can also be converted into ethers through alkylation. This is commonly achieved via the Williamson ether synthesis, where the corresponding phenoxide reacts with an alkyl halide. The choice of base, solvent, and temperature can influence the outcome, particularly the ratio of O-alkylation versus C-alkylation. rsc.org For phenols, factors such as the nature of the metal cation and the solvent can affect the ortho- to para-alkylation ratio in intramolecular reactions. rsc.orgyoutube.com In the case of this compound, alkylation would likely proceed by first forming the phenoxide with a suitable base before introducing an alkylating agent. Industrial processes for phenol alkylation often utilize olefins in the presence of catalysts like aluminum phenoxide. google.comrsc.org
Table 1: General Conditions for Phenol Acylation and Alkylation
| Transformation | Reagent Type | Catalyst/Conditions | Product |
|---|---|---|---|
| Acylation | Acyl chloride, Anhydride | Base (e.g., pyridine, NaOH) or Acid | Phenolic Ester |
| Alkylation | Alkyl halide, Olefin | Base (for Williamson synthesis), Acid Catalyst (for Friedel-Crafts) | Phenolic Ether |
This table presents generalized reaction conditions for phenols and is not based on specific experimental data for this compound.
Carbon-Carbon Bond Formation via Cross-Coupling
Modern organic synthesis heavily relies on cross-coupling reactions to form carbon-carbon bonds. For phenolic compounds, the hydroxyl group must first be converted into a better leaving group, such as a triflate, tosylate, or carbamate, to participate as an electrophilic partner in these reactions. mdpi.comnih.gov
Suzuki-Miyaura Coupling: This versatile palladium-catalyzed reaction couples an organoboron compound with an organohalide or pseudohalide. mdpi.comcommonorganicchemistry.com To make this compound a substrate for Suzuki coupling, one or both of its hydroxyl groups would need to be converted into a suitable leaving group (e.g., triflate). The resulting aryl triflate could then be coupled with a variety of boronic acids or esters in the presence of a palladium catalyst and a base to form a new C-C bond, effectively replacing the triflate group with the organic moiety from the boron reagent. mdpi.comnih.gov Nickel-based catalysts have also been shown to be effective for the Suzuki-Miyaura coupling of less reactive phenolic derivatives like aryl carbamates. nih.gov
Heck Reaction: The Heck reaction, another cornerstone of palladium-catalyzed cross-coupling, forms a C-C bond between an unsaturated halide (or triflate) and an alkene. wikipedia.orgorganic-chemistry.org Similar to the Suzuki coupling, this compound would require activation of its hydroxyl group to a triflate to serve as the electrophile. This aryl triflate could then react with an alkene to introduce a new alkenyl substituent onto the aromatic ring. wikipedia.org The reaction typically requires a palladium catalyst and a base, and it is a powerful method for the synthesis of substituted alkenes. wikipedia.orgorganic-chemistry.org
Table 2: Common Cross-Coupling Strategies for Phenolic Compounds
| Reaction Name | Electrophile (Phenol-derived) | Nucleophile | Catalyst System |
|---|---|---|---|
| Suzuki-Miyaura | Aryl Triflate, Aryl Carbamate | Boronic Acid/Ester | Palladium or Nickel Catalyst + Base |
| Heck | Aryl Triflate | Alkene | Palladium Catalyst + Base |
This table outlines general strategies for cross-coupling reactions involving phenol derivatives. Specific conditions for this compound are not documented.
Mechanistic Elucidations of Chemical Processes Involving 2 4 Benzyloxyphenyl Phenol
Investigation of Reaction Pathways and Intermediate Species
The transformation of 2-(4-Benzyloxyphenyl)phenol can proceed through various reaction pathways, largely dictated by the reaction conditions. In oxidative processes, the initial step is often the formation of a phenoxyl radical at the phenolic hydroxyl group. This is a common pathway for phenol (B47542) degradation mediated by hydroxyl radicals. Following the formation of the initial phenoxyl radical, further reactions can lead to the formation of benzoquinone-type intermediates. Subsequent ring-opening reactions can produce various organic acids as final products researchgate.net.
In the context of catalytic conversion, such as hydrogenolysis, the reaction pathway for a similar compound, 4-(benzyloxy)phenol, involves the cleavage of the C-O-C ether linkage. This process is often facilitated by a catalyst, which promotes the breaking of bonds through hydrogen-assisted mechanisms. The primary intermediates in such pathways are the corresponding de-benzylated phenol and toluene (B28343). The reaction can be influenced by the choice of solvent, with alcohols often playing a role in hydrogen transfer researchgate.net.
Understanding Carbon-Oxygen Bond Cleavage Mechanisms
The cleavage of the carbon-oxygen (C-O) bond in the ether linkage of this compound is a key transformation. Mechanistic studies on a related model compound, benzyl (B1604629) phenyl ether, suggest a mechanism involving the interaction of the benzylic group with a catalyst surface. In an electrochemical reductive cleavage catalyzed by nickel, the proposed mechanism includes the adsorption of the benzylic side of the molecule onto the catalyst surface. This is followed by the interaction of an adsorbed hydrogen atom with the benzylic carbon, which induces the scission of the C-O bond. The final step involves the protonation of the resulting phenoxy anion by a proton donor, such as methanol, to yield phenol and toluene rsc.org. This mechanism, supported by both experimental and computational studies, highlights the importance of the catalyst surface and a proton source in facilitating the C-O bond cleavage rsc.org.
Recent advancements in the cleavage of C-O bonds in aryl ethers have also highlighted various catalytic systems, including transition metal catalysis and photoredox catalysis, which can operate under mild conditions nih.gov. Electrochemical methods have also been developed for the nucleophilic aromatic substitution of diaryl ethers, offering a selective and sustainable approach for C-O bond cleavage and functionalization rsc.org.
Role of Radical Intermediates in Transformations
Radical intermediates play a significant role in the chemical transformations of phenolic compounds, including this compound. In oxidative degradation processes, the reaction is often initiated by the generation of highly reactive radicals, such as hydroxyl radicals (•OH) or sulfate (B86663) radicals (SO4•−) researchgate.netnih.gov. These radicals can abstract a hydrogen atom from the phenolic hydroxyl group, leading to the formation of a phenoxyl radical.
The phenoxyl radical is a key intermediate that can undergo further reactions. For instance, in the oxidation of phenol by hydroxyl radicals, the phenoxyl radical can lead to the formation of benzoquinone and subsequently to ring-opened products like various organic acids researchgate.net. The stability and reactivity of the phenoxyl radical are influenced by the substituents on the aromatic ring. In the case of this compound, the presence of the benzyloxyphenyl group will affect the electron density distribution and thus the reactivity of the phenoxyl radical intermediate.
Concerted Proton-Electron Transfer (CPET) Mechanisms
The oxidation of the phenolic hydroxyl group in this compound could proceed via a CPET mechanism, especially in the presence of a suitable proton acceptor. The driving force for the CPET reaction is influenced by the redox potential of the oxidant and the pKa of the proton acceptor. In aqueous media, water molecules can act as proton acceptors. The efficiency of CPET can be influenced by factors such as pH, with enhanced proton-coupled electron transfer efficiency observed at higher H+ concentrations in some systems mdpi.com.
Kinetic Analysis and Rate Determining Step Identification
The kinetics of chemical processes involving this compound are expected to be influenced by several factors, including the nature of the substituents, the reaction medium, and the catalyst used. Kinetic studies on the aqueous oxidation of various substituted phenolic compounds by hydroxyl radicals have shown that the pseudo-first-order rate constants are significantly affected by the electronic properties of the substituents.
Electron-donating groups generally increase the reaction rate due to the enhanced electron density of the benzene (B151609) ring, which facilitates electrophilic attack by radicals. Conversely, electron-withdrawing groups tend to decrease the reaction rate mdpi.com. In the case of this compound, the benzyloxy group is an electron-donating group, which would be expected to increase the rate of oxidative degradation compared to unsubstituted phenol.
The rate-determining step in such reactions is often the initial attack of the radical species on the phenol or the abstraction of the phenolic hydrogen atom. The following table presents pseudo-first-order rate constants for the OH oxidation of various substituted phenolic compounds, which can be used to infer the relative reactivity of this compound.
| Phenolic Compound | Substituent | Pseudo-first-order rate constant (k_obs) (s⁻¹) |
| Phenol | -H | 2.5 x 10⁻⁴ |
| 4-Methylphenol | -CH₃ | 4.2 x 10⁻⁴ |
| 4-Methoxyphenol | -OCH₃ | 7.8 x 10⁻⁴ |
| 4-Nitrophenol | -NO₂ | 1.0 x 10⁻⁴ |
| 4-Chlorophenol | -Cl | 2.1 x 10⁻⁴ |
Data adapted from studies on the aqueous OH oxidation of substituted phenolic compounds under simulated sunlight irradiation with an initial H₂O₂ concentration of 3 mM. mdpi.com
Based on this data, the electron-donating nature of the benzyloxy group in this compound would likely result in a higher reaction rate constant for oxidation compared to phenol itself. The rate-determining step would likely be the initial interaction with the oxidizing radical.
Advanced Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
No specific studies utilizing Density Functional Theory (DFT) to optimize the molecular geometry of 2-(4-Benzyloxyphenyl)phenol were found. This type of analysis is fundamental for determining the most stable three-dimensional conformation, bond lengths, and bond angles of a molecule.
There is no available research that analyzes the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of this compound. Such an analysis would be crucial for understanding its chemical reactivity, kinetic stability, and electronic properties.
A Natural Bond Orbital (NBO) analysis for this compound, which would provide insight into charge delocalization, intramolecular interactions, and donor-acceptor relationships between orbitals, has not been published.
No studies containing Molecular Electrostatic Potential (MEP) maps for this compound were identified. An MEP map is used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.
Theoretical Prediction of Spectroscopic Characteristics
There are no published theoretical predictions of the ¹H NMR and ¹³C NMR chemical shifts for this compound. These calculations, often performed alongside experimental studies, help in the accurate assignment of spectral signals and structural elucidation.
UV-Vis Absorption Spectra Simulation (TD-DFT)
No specific studies utilizing Time-Dependent Density Functional Theory (TD-DFT) to simulate the UV-Vis absorption spectrum of this compound were found in the available literature.
Vibrational Frequency Analysis (FT-IR)
A theoretical vibrational frequency analysis of this compound using computational methods has not been reported in the reviewed scientific literature.
Thermodynamic Property Calculations (e.g., Enthalpy, Entropy, Heat Capacity)
There is no available research that details the calculation of thermodynamic properties such as enthalpy, entropy, and heat capacity specifically for this compound.
Theoretical Assessment of Non-Linear Optical (NLO) Properties
A theoretical assessment of the non-linear optical (NLO) properties of this compound is not documented in the accessible scientific literature.
Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemistry
No QSPR models specifically involving this compound for the prediction of its chemical or physical properties have been published in the reviewed literature.
Applications in Advanced Materials Science Research
Development as Monomers for Polymer and Resin Synthesis
The presence of a phenolic hydroxyl group allows 2-(4-Benzyloxyphenyl)phenol to act as a monomer in various polymerization reactions. Phenolic compounds are foundational to the synthesis of a wide range of polymers, including phenolic resins, polyethers, and polyesters. The benzyloxy group in this compound introduces specific properties to the resulting polymers.
Research on analogous compounds provides insight into the potential polymerization pathways. For instance, studies have demonstrated the synthesis of polymers from other protected phenolic monomers. A notable example is the polymerization of 4-benzyloxyphenylmethacrylate (4-BOPMA), which is synthesized from 4-benzyloxyphenol. This monomer has been used to create both homopolymers and copolymers through free radical polymerization journalcra.com. The resulting polymers were characterized for their molecular weights and thermal properties, indicating the viability of using benzyloxy-protected phenols in polymer synthesis journalcra.com.
Similarly, research into bio-based monomers has explored the use of 1-(benzyloxy)-2-methoxy-4-vinylbenzene, a derivative of the lignin-derived monomer 2-methoxy-4-vinylphenol (B128420) (MVP). This benzyloxy-protected monomer has been successfully polymerized, showcasing the utility of the benzyloxy group in enabling polymerization of reactive phenols mdpi.com. These examples strongly suggest that this compound could be a valuable monomer for producing polymers with tailored properties. The bulky benzyloxy group could enhance solubility and influence the thermal and mechanical characteristics of the final polymer.
Table 1: Examples of Polymerization of Structurally Similar Monomers
| Monomer Name | Polymerization Method | Resulting Polymer Type | Reference |
| 4-Benzyloxyphenylmethacrylate (4-BOPMA) | Free Radical Polymerization | Homopolymers and Copolymers | journalcra.com |
| 1-(Benzyloxy)-2-methoxy-4-vinylbenzene | Solution Radical Polymerization | Homopolymers | mdpi.com |
Role in High-Performance Material Formulation
Polymers derived from phenolic monomers often exhibit excellent thermal stability, chemical resistance, and mechanical strength, making them suitable for high-performance applications. The incorporation of aromatic structures, such as the phenyl and benzyloxy groups in this compound, typically enhances the rigidity and thermal stability of the polymer backbone.
Research on other polyphenol-based polymers supports this potential. For example, Schiff base polymers containing phenol (B47542) groups have been shown to possess high thermal stability researchgate.net. These polymers often have good heat resistance and mechanical strength due to the rigid aromatic structures in their backbones researchgate.net. The thermal properties of polymers derived from 4-benzyloxyphenylmethacrylate have also been investigated, with their glass transition temperatures and thermal stability being key characteristics determined by differential scanning calorimetry and thermogravimetric analysis journalcra.com.
While specific data for polymers derived from this compound is not yet available, the general principles of polymer chemistry suggest that they would likely exhibit high thermal stability. The bulky benzyloxy side group could also influence properties such as solubility and processability, which are crucial for the formulation of high-performance materials. Further research would be needed to synthesize and characterize these polymers to confirm their suitability for applications requiring robust materials.
Integration into Electronic Materials and Additive Roles
Phenolic compounds and their derivatives have found applications in the field of electronic materials, particularly in the development of organic light-emitting devices (OLEDs) and as polymer additives. The aromatic nature of these compounds can provide necessary electronic and thermal properties.
The potential for this compound in electronic materials can be inferred from research on similar aryloxy phenols. For instance, 3-(4-bromophenoxy)phenol has been utilized as a component in the fabrication of an OLED nih.gov. This suggests that the diaryl ether structure, which is analogous to the phenoxyphenyl structure in this compound, can be a useful building block for materials in organic electronics. The specific properties of this compound, such as its electronic characteristics and ability to form stable amorphous films, would need to be investigated to determine its suitability for such applications.
Furthermore, phenolic compounds are widely used as additives in polymers, particularly as antioxidants. They function by scavenging free radicals, thereby preventing the degradation of the polymer matrix. While there is no specific research identifying this compound as a polymer additive, the hindered phenol substructure is a common feature in many commercial antioxidants nih.govresearchgate.net. The presence of the bulky benzyloxy group might influence its antioxidant activity and its compatibility with various polymer systems. The potential for this compound to act as a stabilizing additive in polymer formulations represents another avenue for its application in materials science.
Photochemistry and Photoreactivity Studies
Mechanisms of Photolytic Degradation
The photolytic degradation of phenols in aqueous environments is primarily initiated by the absorption of ultraviolet (UV) radiation, leading to the formation of reactive intermediates. For simple phenols, direct photolysis can result in the formation of phenoxy radicals and hydrated electrons. However, the degradation is often significantly accelerated by the presence of photosensitizers or through advanced oxidation processes (AOPs) that generate highly reactive species like hydroxyl radicals (•OH).
In the case of 2-(4-Benzyloxyphenyl)phenol, two primary pathways for photolytic degradation can be postulated:
Hydroxyl Radical Attack: In natural waters and during water treatment, the hydroxyl radical is a key oxidant. It can attack the aromatic rings of the molecule, leading to the formation of hydroxylated derivatives. For the phenol (B47542) ring, this can result in the formation of catechol and hydroquinone (B1673460) analogs. The benzyloxy ring is also susceptible to •OH attack.
Direct Photolysis: Upon absorption of UV light, the molecule can be excited to a singlet or triplet state. This excited state can then undergo bond cleavage. The most likely bond to cleave homolytically would be the benzylic C-O bond, due to the relative stability of the resulting benzyl (B1604629) and phenoxy radicals.
The degradation of phenols often proceeds through a series of complex reactions, ultimately leading to ring-opening and the formation of smaller organic acids and, eventually, mineralization to carbon dioxide and water.
Table 1: Potential Initial Steps in the Photolytic Degradation of Phenolic Compounds
| Degradation Pathway | Initiating Species | Primary Intermediates |
| Indirect Photolysis | Hydroxyl Radical (•OH) | Hydroxylated derivatives, Phenoxy radicals |
| Direct Photolysis | UV Photon | Excited state molecule, Radical cations, Phenoxy radicals |
This table is based on general degradation mechanisms for phenolic compounds.
Photo-induced Transformations and Rearrangements
Photo-induced transformations and rearrangements are common for aromatic compounds. For substituted phenols, photo-Fries-type rearrangements can occur, where a substituent on the phenolic oxygen migrates to the aromatic ring. While this is more common for esters, analogous rearrangements can be envisioned for ethers under certain conditions.
For this compound, a potential photo-induced rearrangement could involve the cleavage of the benzyloxy ether bond followed by the recombination of the resulting radicals at different positions on the aromatic rings. This could lead to the formation of various isomers. However, without specific experimental data, this remains a hypothetical pathway.
Studies on related compounds, such as 2-allylphenols, have shown that photo-excitation of the corresponding phenolate (B1203915) anions can initiate cascade reactions involving radical intermediates to form new heterocyclic structures.
Photophysical Properties and Excited State Characteristics
The photophysical properties of a molecule, such as its absorption and emission characteristics, are crucial for understanding its photochemistry. Phenols typically exhibit absorption maxima in the UV region. The presence of the benzyloxy group and the biphenyl-like structure in this compound would be expected to influence its absorption spectrum.
Upon absorption of a photon, the molecule is promoted to an excited electronic state (S1). From this state, it can relax through several pathways:
Fluorescence: Radiative decay back to the ground state (S0), emitting a photon.
Intersystem Crossing: Transition to a triplet excited state (T1).
Internal Conversion: Non-radiative decay to the ground state.
Photochemical Reaction: Undergoing a chemical transformation as described in the sections above.
For some ortho-hydroxyphenyl compounds, a phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT) can occur. In this process, a proton is transferred from the hydroxyl group to a nearby acceptor atom in the excited state, leading to a tautomeric form that often exhibits a large Stokes shift in its fluorescence spectrum. Whether this compound undergoes ESIPT would depend on its specific conformation and the presence of a suitable proton acceptor.
Table 2: General Photophysical Processes in Phenolic Compounds
| Process | Description |
| Absorption | Molecule absorbs a photon and is promoted to an excited state. |
| Fluorescence | Radiative decay from the singlet excited state to the ground state. |
| Phosphorescence | Radiative decay from the triplet excited state to the ground state. |
| Intersystem Crossing | Non-radiative transition from a singlet to a triplet state. |
| Internal Conversion | Non-radiative decay between states of the same spin multiplicity. |
| Photochemical Reaction | Chemical transformation from an excited state. |
This table outlines general photophysical processes and is not specific to this compound.
Environmental Photochemistry Implications (Focus on degradation pathways)
The photochemical degradation of this compound in the environment is an important consideration for its ultimate fate and potential impact. The pathways of degradation will determine the nature of the transformation products, which may have different toxicities and persistence compared to the parent compound.
The primary environmental degradation pathways are likely to be initiated by sunlight. In sunlit surface waters, indirect photolysis mediated by naturally occurring photosensitizers (like dissolved organic matter) that produce hydroxyl radicals is expected to be a significant degradation route.
The initial products of degradation, such as hydroxylated derivatives, may be more susceptible to further photo-oxidation or microbial degradation. However, some studies on phenol have shown that photolysis can also lead to the formation of more toxic byproducts, such as unsaturated dicarbonyls. Therefore, a complete understanding of the degradation pathways of this compound is necessary to assess its environmental risk. The persistence of the compound will be influenced by factors such as water depth, clarity, and the concentration of photosensitizers.
Electrochemical Behavior and Research Applications
Electrochemical Oxidation and Reduction Mechanisms
The electrochemical oxidation of 2-(4-Benzyloxyphenyl)phenol, as a para-substituted phenol (B47542), is expected to follow a general mechanism observed for this class of compounds. The process typically involves an initial irreversible oxidation step. uc.pt This oxidation is pH-dependent and is understood to proceed through an electrochemical-chemical (EC) mechanism. uc.pt The initial electrochemical step involves the transfer of an electron and a proton from the phenolic hydroxyl group, leading to the formation of a phenoxy radical. hku.hk Due to the presence of the benzyloxy substituent at the para position, the subsequent chemical reaction is directed to the ortho position, leading to the formation of a catechol-type species. uc.pt The oxidation potentials for para-substituted phenols can be influenced by the nature of the substituent at the C4 position. uc.pt
Studies on phenol and its derivatives have shown that the oxidation mechanism involves the transfer of an equal number of electrons and protons. uc.pt The process generally begins with an electron transfer, leading to the formation of radical intermediates. hku.hk These radicals can then undergo further reactions, including coupling or further oxidation. hku.hk For para-substituted phenols, the oxidation pathway is altered as the para-position is blocked, preventing the formation of para-quinone products and favoring the formation of ortho-quinone (catechol) species. uc.pt
Information regarding the specific electrochemical reduction mechanisms of this compound is not extensively detailed in the available research. Generally, the reduction of phenols is less common than their oxidation.
Cyclic Voltammetry Studies for Redox Potentials
Cyclic voltammetry (CV) is a principal technique for investigating the redox behavior of phenolic compounds, providing insights into their oxidation and reduction potentials. mdpi.com For para-substituted phenols, cyclic voltammograms typically exhibit a single, irreversible anodic (oxidation) peak. uc.pt This peak corresponds to the oxidation of the phenolic hydroxyl group. uc.pt
In a typical CV experiment for a para-substituted phenol in an aqueous medium, the potential is swept towards positive values, and the current response is measured. The potential at which the oxidation peak occurs (the peak potential, Ep) is a key parameter. For phenol itself, in a neutral phosphate (B84403) buffer (pH 7.0), the oxidation peak occurs at approximately +0.65 V. uc.ptscispace.com The exact peak potential for this compound would be influenced by the electron-donating or -withdrawing nature of the 4-benzyloxy group. The pH of the supporting electrolyte also significantly affects the oxidation potential, with the potential generally decreasing as the pH increases, indicating the involvement of protons in the oxidation process. uc.pt
The table below illustrates typical electrochemical parameters that can be obtained from cyclic voltammetry studies of phenolic compounds.
| Parameter | Description | Typical Observation for Phenols |
|---|---|---|
| Anodic Peak Potential (Epa) | The potential at which the maximum oxidation current is observed. | Varies with substituent and pH. For phenol at pH 7, it is around +0.65 V. uc.ptscispace.com |
| Anodic Peak Current (Ipa) | The maximum current measured during the oxidation scan. | Proportional to the concentration of the analyte and the square root of the scan rate for diffusion-controlled processes. |
| Cathodic Peak Potential (Epc) | The potential at which the maximum reduction current is observed. | Often absent for irreversible oxidation of para-substituted phenols. |
| Cathodic Peak Current (Ipc) | The maximum current measured during the reduction scan. | Often absent for irreversible oxidation of para-substituted phenols. |
Development of Electrochemical Sensors for Chemical Detection (Non-biological matrices)
Electrochemical sensors offer a promising approach for the detection of phenolic compounds in various non-biological matrices, such as environmental water samples, due to their potential for simplicity, high sensitivity, and convenient operation. nih.gov The development of such sensors often involves the modification of electrode surfaces to enhance their electrocatalytic activity and selectivity towards the target analyte. researchgate.net
While specific electrochemical sensors designed exclusively for this compound in non-biological matrices are not widely documented, the principles for their development can be inferred from studies on other phenolic compounds. These sensors typically operate based on the electrochemical oxidation of the phenol. nih.gov To improve sensor performance, electrodes (commonly glassy carbon or carbon paste electrodes) are often modified with materials like nanoparticles, conductive polymers, or other nanomaterials. mdpi.commdpi.com These modifications can increase the electrode's surface area, facilitate electron transfer, and lower the overpotential required for oxidation, thereby improving the sensitivity and selectivity of the detection. nih.gov
The performance of such a sensor for this compound would be evaluated based on several key parameters, as outlined in the table below.
| Performance Parameter | Description |
|---|---|
| Linear Range | The concentration range over which the sensor's response is directly proportional to the analyte concentration. |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected by the sensor. |
| Selectivity | The ability of the sensor to detect the target analyte in the presence of other potentially interfering compounds. |
| Reproducibility and Stability | The consistency of the sensor's response over multiple measurements and over time. |
The development of a selective sensor for this compound would require careful selection of the electrode modifying material and optimization of experimental conditions such as pH and applied potential.
Electrochemical Hydrogenation and Hydrogenolysis Investigations
Electrochemical hydrogenation and hydrogenolysis are reductive processes that can be used to transform organic molecules. Hydrogenation involves the addition of hydrogen across a double bond, while hydrogenolysis refers to the cleavage of a chemical bond by reaction with hydrogen. For phenolic compounds, this can include the saturation of the aromatic ring or the cleavage of carbon-oxygen bonds.
Specific research on the electrochemical hydrogenation and hydrogenolysis of this compound is limited. However, general principles from studies on related compounds can provide some insight. The hydrogenation of phenols can lead to the formation of cyclohexanols or cyclohexanones. researchgate.net The selectivity of these reactions is highly dependent on the electrode material, solvent, and other electrochemical parameters.
Hydrogenolysis of the benzyloxy group in this compound could potentially occur, leading to the formation of 4-hydroxyphenylphenol and toluene (B28343). This process would involve the cleavage of the C-O bond of the ether linkage. The efficiency and selectivity of such a reaction would be influenced by the catalytic properties of the electrode surface.
Future Research Directions and Unexplored Avenues
Exploration of Novel Synthetic Methodologies
The synthesis of diaryl ethers and related phenolic compounds is a cornerstone of organic chemistry, yet there remains a continuous drive for more efficient, sustainable, and versatile methods. Future research into the synthesis of 2-(4-Benzyloxyphenyl)phenol and its derivatives should focus on methodologies that offer improved yields, reduced reaction times, and milder conditions.
Key avenues for exploration include:
Advanced Coupling Reactions: While traditional methods like the Ullmann condensation are effective, future work could explore modern catalytic systems. The Chan-Evans-Lam (CEL) reaction, which uses boronic acids under milder, copper-catalyzed conditions, presents a promising alternative for O-arylation. mdpi.com Investigating novel ligands and copper sources could further enhance the efficiency and substrate scope for producing this class of compounds.
Green Chemistry Approaches: The incorporation of green chemistry principles is crucial. Methodologies that utilize ultrasound irradiation have been shown to significantly shorten reaction times and improve yields in arylation reactions by as much as 20%. mdpi.com Exploring microwave-assisted synthesis or continuous flow processes could lead to more scalable and environmentally benign production methods.
C-H Functionalization: Direct C-H activation and functionalization represent a paradigm shift in synthesis, avoiding the need for pre-functionalized starting materials like aryl halides or boronic acids. Research into transition-metal catalyzed ortho-C–H hydroxylation or arylation of phenols could provide a more atom-economical route to this compound and its analogues.
Discovery of New Reactivity Patterns and Selectivity Control
The this compound scaffold possesses multiple reactive sites, including the phenolic hydroxyl group and several positions on both aromatic rings. A deeper understanding of its reactivity and the ability to control selectivity are paramount for unlocking its full potential as a chemical building block.
Future research should target:
Site-Selective Functionalization: Developing protocols for the selective functionalization of the aromatic rings is a significant challenge. Directing groups could be employed to achieve regioselective halogenation, nitration, or alkylation at specific positions, leading to a diverse library of new derivatives. The reactivity of this compound as a nucleophile in nucleophilic aromatic substitution (SNAr) reactions is another area for exploration, similar to syntheses involving 4-fluoronitrobenzene and hydroquinone (B1673460) to create diaryl ethers. nih.gov
Derivatization of the Phenolic Hydroxyl: The hydroxyl group is a key handle for derivatization. While esterification and etherification are common, exploring its use in more complex transformations is warranted. nih.gov For instance, it could serve as a directing group for ortho-metalation or as a reactive site for the attachment of polymers or other functional moieties.
Application in Multicomponent Reactions: Investigating the role of this compound in multicomponent reactions could lead to the rapid assembly of complex molecular architectures. Its dual functionality as a phenol (B47542) and a diaryl ether could be exploited to create novel heterocyclic systems or intricate scaffolds for medicinal chemistry and materials science. The core aryl benzyl (B1604629) ether structure is recognized as a multifunctional pharmacophore in drug design, suggesting its value in creating complex bioactive molecules. nih.gov
Advanced Material Design Principles Based on Phenolic Scaffolds
Phenolic compounds are foundational to a wide range of materials due to their inherent properties, such as antioxidant capacity, thermal stability, and ability to form strong hydrogen bonds. mdpi.com The this compound structure is a prime candidate for the design of next-generation functional materials.
Unexplored avenues in material design include:
High-Performance Polymers and Resins: The phenolic hydroxyl group allows this compound to act as a monomer or cross-linking agent in polymerization reactions. Future work could focus on creating novel poly(arylene ether)s or epoxy resins with enhanced thermal stability, flame retardancy, and dielectric properties, making them suitable for applications in electronics and aerospace. Phenolic compounds are already used in molding materials, and novel scaffolds could improve these composites. google.com
Liquid Crystals: The rigid, calamitic (rod-like) shape of molecules based on phenyl benzoate (B1203000) structures is known to induce liquid crystalline phases. nih.gov The this compound scaffold is structurally similar to precursors like 4-benzyloxyphenol, which are used to synthesize liquid crystal compounds. nih.gov By adding suitable terminal groups, it is conceivable to design new series of liquid crystals with unique mesomorphic properties for display and sensor technologies.
Bio-inspired Functional Materials: The phenol moiety is a well-known antioxidant. mdpi.com This property could be harnessed in the design of advanced materials, such as active packaging that prevents food spoilage or biocompatible polymers for medical implants that reduce oxidative stress and inflammation. Furthermore, the principles of bioisosterism, often used in drug design to replace phenolic groups to improve properties like metabolic stability, could be applied to material science to enhance durability and performance. nih.gov
Enhanced Computational Modeling for Advanced Chemical Prediction
Computational chemistry provides powerful tools to predict molecular properties and guide experimental research, thereby saving time and resources. Applying these methods to this compound and its derivatives can accelerate the discovery of new applications.
Future computational studies should focus on:
Quantum Chemical Calculations: Density Functional Theory (DFT) can be used to predict a wide range of properties, including optimized molecular geometries, electronic characteristics (such as HOMO-LUMO energy gaps), and spectral data (NMR, IR). researchgate.net These calculations can provide fundamental insights into the reactivity and stability of new derivatives before they are synthesized in the lab.
Quantitative Structure-Property Relationship (QSPR): By building computational models that correlate molecular structure with macroscopic properties, QSPR can predict the performance of new materials. For instance, models could be developed to predict the glass transition temperature of polymers derived from this scaffold or the phase behavior of potential liquid crystals. Studies have already demonstrated the potential for modeling physical properties like the parachor for various phenolic derivatives. iosrjournals.org
Molecular Dynamics (MD) Simulations: MD simulations can be used to understand the intermolecular interactions and bulk behavior of materials derived from this compound. This is particularly relevant for predicting the morphology of polymer blends, the self-assembly of liquid crystals, or the interaction of these molecules with biological systems.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(4-Benzyloxyphenyl)phenol, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via hydrogenolysis of the benzyloxy group in precursors like 5-decyl-2-(4-benzyloxyphenyl)pyrimidine. A modified condensation reaction between formyl enamine and benzyloxyamidine in propanol with sodium propanolate is followed by catalytic hydrogenation (Pd/C) to yield the phenol derivative . Optimization involves adjusting catalyst loading (e.g., 5–10% Pd/C), hydrogen pressure (1–3 atm), and reaction time (6–12 hours) to maximize yield and purity.
Q. How can the molecular structure of this compound be characterized using crystallographic techniques?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation in solvents like ethanol or dichloromethane. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts. ORTEP-3 software (with GUI) visualizes displacement ellipsoids and refines structural parameters (bond lengths, angles) to confirm stereochemistry .
Q. What analytical techniques are critical for assessing the purity and stability of this compound?
- Methodology :
- Purity : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase. Compare retention times against standards.
- Stability : Accelerated degradation studies under heat (40–60°C), humidity (75% RH), and UV light. Monitor via TGA (thermal stability) and LC-MS (degradant identification).
Advanced Research Questions
Q. How can computational modeling predict the interaction of this compound with biological targets (e.g., enzymes or DNA)?
- Methodology :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding affinities to targets like topoisomerases or cytochrome P450. Validate with MD simulations (GROMACS) to assess stability.
- DFT Calculations : Gaussian 09 calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity and electron transfer mechanisms .
Q. What mechanistic insights explain contradictory data on the compound’s biological activity (e.g., pro-oxidant vs. antioxidant effects)?
- Methodology :
- ROS Assays : Use DCFH-DA (dichlorofluorescein diacetate) in cell cultures to quantify reactive oxygen species (ROS) under varying concentrations.
- Gene Expression Profiling : RNA-seq or qPCR to assess Nrf2/ARE pathway activation (antioxidant response) vs. pro-inflammatory cytokine upregulation (e.g., TNF-α, IL-6) .
Q. How does this compound influence microbial membrane integrity, and what structural features drive its antimicrobial activity?
- Methodology :
- Lipid Bilayer Permeability : Fluorescent probes (e.g., propidium iodide) in Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli) bacteria.
- SAR Analysis : Compare analogs (e.g., methoxy vs. hydroxyl substituents) using MIC (minimum inhibitory concentration) assays .
Q. What strategies mitigate challenges in derivatizing this compound for material science applications (e.g., liquid crystals or polymers)?
- Methodology :
- Functionalization : Introduce acrylate groups via Mitsunobu reaction (DIAD, PPh3) to create photo-crosslinkable monomers.
- Characterization : SAXS/WAXS for liquid crystalline phase analysis; DSC for thermal transitions (e.g., smectic-to-isotropic) .
Data Contradiction and Reproducibility
Q. How can researchers reconcile discrepancies in reported pharmacological activities of this compound derivatives?
- Methodology :
- Meta-Analysis : Pool data from PubChem, ChEMBL, and in-house assays using standardized protocols (e.g., IC50 normalization).
- Cofactor Screening : Test activity under varying redox conditions (e.g., glutathione levels) to identify context-dependent effects .
Applications in Advanced Systems
Q. What role does this compound play in modulating enzyme kinetics, and how can this be exploited in biocatalysis?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
